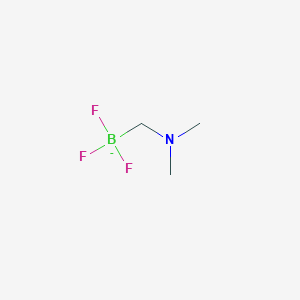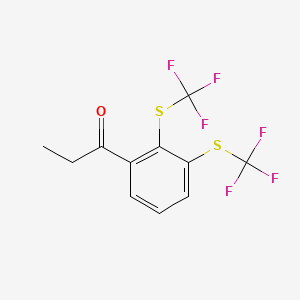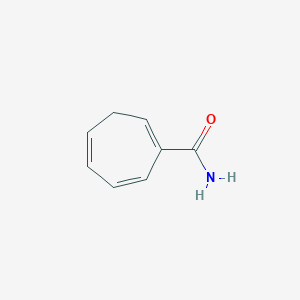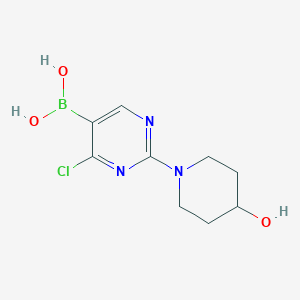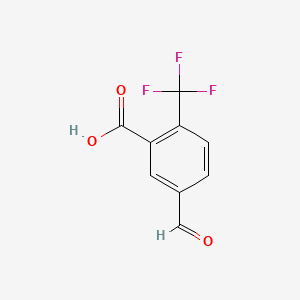
Carbamic acid, (3-(dimethylamino)propyl)-, 3-phenylpropyl ester, monophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (3-(dimethylamino)propyl)-, 3-phenylpropyl ester, monophosphate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a carbamic acid moiety, a dimethylamino group, and a phenylpropyl ester, all linked to a monophosphate group. This combination of functional groups imparts distinct chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-(dimethylamino)propyl)-, 3-phenylpropyl ester, monophosphate typically involves multiple steps, starting with the preparation of the carbamic acid derivative. One common method involves the reaction of 3-(dimethylamino)propylamine with phenylpropyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with phosphoric acid to introduce the monophosphate group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps, such as crystallization or chromatography, to isolate the desired compound from reaction by-products.
化学反应分析
Types of Reactions
Carbamic acid, (3-(dimethylamino)propyl)-, 3-phenylpropyl ester, monophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups replacing the original ones.
科学研究应用
Carbamic acid, (3-(dimethylamino)propyl)-, 3-phenylpropyl ester, monophosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of carbamic acid, (3-(dimethylamino)propyl)-, 3-phenylpropyl ester, monophosphate involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The presence of the dimethylamino group and phenylpropyl ester can influence the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Carbamic acid, (3-(dimethylamino)propyl)-, 3-phenylpropyl ester, monophosphate can be compared with other carbamic acid derivatives and esters:
Carbamic acid, (3-(dimethylamino)propyl)-, phenyl ester: Lacks the phenylpropyl group, resulting in different chemical properties and reactivity.
Carbamic acid, (3-(dimethylamino)propyl)-, 3-phenylpropyl ester: Without the monophosphate group, this compound has distinct biological and chemical behavior.
Carbamic acid, (3-(dimethylamino)propyl)-, 3-phenylpropyl ester, diphosphate: Contains an additional phosphate group, leading to altered solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties not found in other similar compounds.
属性
CAS 编号 |
101491-75-2 |
|---|---|
分子式 |
C15H27N2O6P |
分子量 |
362.36 g/mol |
IUPAC 名称 |
dihydrogen phosphate;dimethyl-[3-(3-phenylpropoxycarbonylamino)propyl]azanium |
InChI |
InChI=1S/C15H24N2O2.H3O4P/c1-17(2)12-7-11-16-15(18)19-13-6-10-14-8-4-3-5-9-14;1-5(2,3)4/h3-5,8-9H,6-7,10-13H2,1-2H3,(H,16,18);(H3,1,2,3,4) |
InChI 键 |
KSKPDMOPUGFDBW-UHFFFAOYSA-N |
规范 SMILES |
C[NH+](C)CCCNC(=O)OCCCC1=CC=CC=C1.OP(=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-3-{[bis(benzyloxy)phosphoryl]oxy}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B14071097.png)

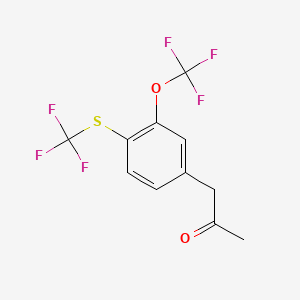

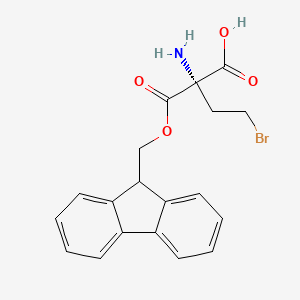
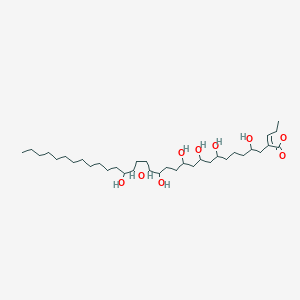
![16-bromo-3,3,13,13-tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6-carbaldehyde](/img/structure/B14071155.png)
